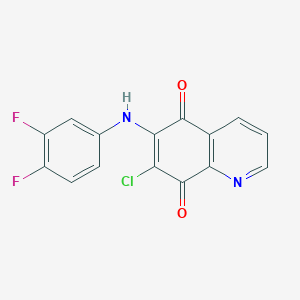![molecular formula C13H13NO B12894709 1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-57-6](/img/structure/B12894709.png)
1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a p-tolyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-(p-tolyl)pyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced to the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)ethanone: Similar structure but lacks the pyrrole ring.
4-(p-Tolyl)pyrrole: Lacks the ethanone group.
1-(4-(p-Tolyl)-1H-pyrrol-3-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
Uniqueness: 1-(4-(p-Tolyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the p-tolyl and ethanone groups on the pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
87388-57-6 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
1-[4-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13NO/c1-9-3-5-11(6-4-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3 |
InChI-Schlüssel |
RNOCSUBWOXVNNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


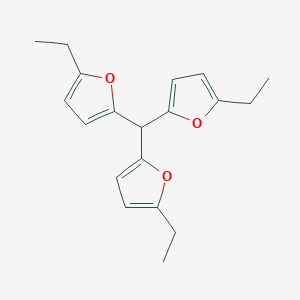
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
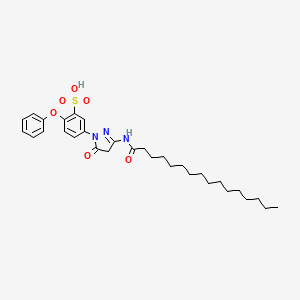
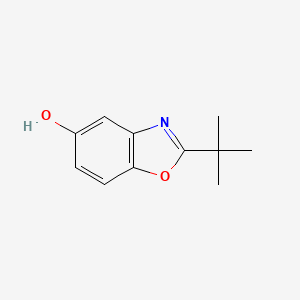
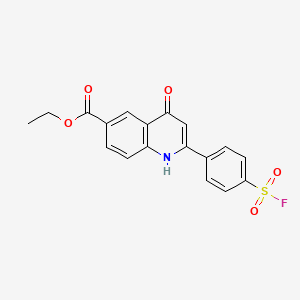

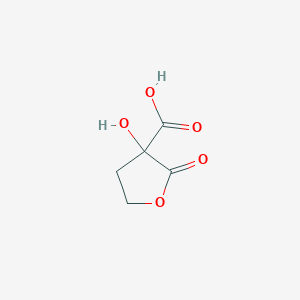
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
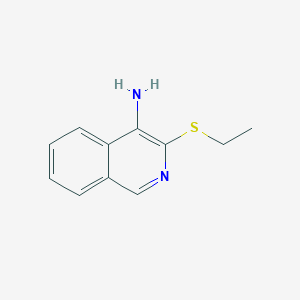
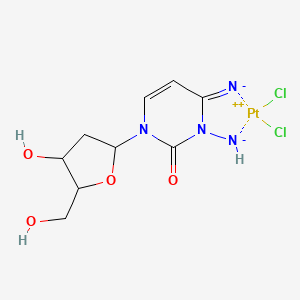

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
